molecular formula C8H7FN2O3S B2769219 5-Fluorosulfonyloxy-1-methylbenzimidazole CAS No. 2411217-98-4

5-Fluorosulfonyloxy-1-methylbenzimidazole

Cat. No.: B2769219
CAS No.: 2411217-98-4
M. Wt: 230.21
InChI Key: CTQULYBRAJCFMS-UHFFFAOYSA-N
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Description

5-Fluorosulfonyloxy-1-methylbenzimidazole is a fluorine-containing benzimidazole derivative. Benzimidazoles are a class of heterocyclic, aromatic compounds that consist of a benzene ring fused to an imidazole ring.

Preparation Methods

The synthesis of 5-Fluorosulfonyloxy-1-methylbenzimidazole typically involves the introduction of a fluorosulfonyloxy group to a methylbenzimidazole core. One common method involves the reaction of 1-methylbenzimidazole with fluorosulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial production methods for fluorine-containing benzimidazoles often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to enhance efficiency and yield .

Chemical Reactions Analysis

5-Fluorosulfonyloxy-1-methylbenzimidazole undergoes various chemical reactions, including:

Scientific Research Applications

5-Fluorosulfonyloxy-1-methylbenzimidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorine-containing heterocycles.

    Biology: The compound’s enhanced biological activity due to the presence of fluorine makes it a valuable tool in biological studies, including enzyme inhibition and receptor binding assays.

    Medicine: Fluorine-containing benzimidazoles are investigated for their potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.

    Industry: The compound is used in the development of advanced materials, such as corrosion inhibitors and polymers.

Mechanism of Action

The mechanism of action of 5-Fluorosulfonyloxy-1-methylbenzimidazole involves its interaction with specific molecular targets. The fluorosulfonyloxy group enhances the compound’s ability to form hydrogen bonds and van der Waals interactions with biological macromolecules. This interaction can inhibit enzyme activity or disrupt receptor-ligand binding, leading to various biological effects .

Comparison with Similar Compounds

5-Fluorosulfonyloxy-1-methylbenzimidazole can be compared with other fluorine-containing benzimidazoles, such as:

The unique combination of the fluorosulfonyloxy group and the benzimidazole core in this compound provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-fluorosulfonyloxy-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O3S/c1-11-5-10-7-4-6(2-3-8(7)11)14-15(9,12)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQULYBRAJCFMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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